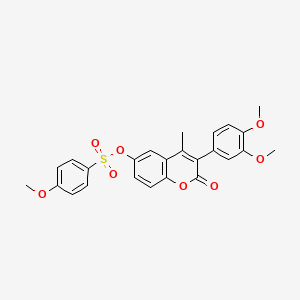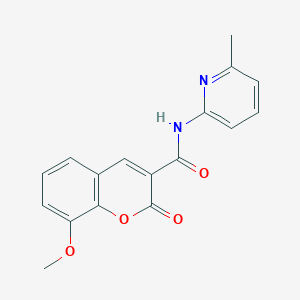
8-methoxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide
Vue d'ensemble
Description
8-methoxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide, also known as MMPC, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. MMPC is a synthetic compound that belongs to the class of chromene derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Synthesis and Properties of Aromatic Polyamides
A study by Nechifor (2009) explored the synthesis of a novel monomer diacid with substituents in the aromatic moiety used in polycondensation reactions to produce new aromatic polyamides. These polyamides, featuring photosensitive coumarin pendent groups, exhibited moderate inherent viscosity, increased solubility in various solvents, and amorphous character. Their thermal properties were noteworthy, with glass transition temperatures ranging between 221-257°C and decomposition onset above 390°C. Notably, UV illumination induced crosslinking between polyamide molecules, underscoring the photoreactive property of coumarin-containing polymers (Nechifor, 2009).
Application in GPR35 Agonism
Thimm et al. (2013) reported on a potent and selective GPR35 agonist, highlighting its synthesis, characterization, and application in studying this orphan G protein-coupled receptor. The compound exhibited high affinity and selectivity towards GPR35, providing a powerful tool for receptor studies. This work contributed to understanding GPR35's physiological and pathological roles and developing potential therapeutic agents targeting this receptor (Thimm et al., 2013).
Exploration of Fluorescence Properties
Shi, Liang, and Zhang (2017) synthesized and characterized benzo[c]coumarin carboxylic acids, investigating their fluorescence properties. These compounds displayed excellent fluorescence in both ethanol solution and the solid state due to their larger conjugated system and various hydrogen bonds. This study provides insights into the potential application of these compounds in fluorescence-based technologies and materials science (Shi, Liang, & Zhang, 2017).
Investigation of Anti-ChE Activity
Saeedi et al. (2017) synthesized novel chromenones linked to a 1,2,3-triazole ring system, evaluating their anti-cholinesterase (ChE) activity. Among the synthesized compounds, one demonstrated significant anti-acetylcholinesterase activity and neuroprotective effects against H2O2-induced cell death in PC12 neurons. This work highlights the therapeutic potential of these compounds in treating neurodegenerative diseases such as Alzheimer's (Saeedi et al., 2017).
Structural Analysis
Li, Wang, Son, Wang, and Wang (2010) presented the crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, offering detailed insights into its molecular configuration. The structural analysis aids in understanding the compound's chemical behavior and potential interactions in various scientific applications (Li et al., 2010).
Mécanisme D'action
Target of Action
The primary targets of the compound 8-methoxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide are kinases, specifically SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK (Myosin light chain kinase) or mutants thereof . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
8-methoxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide interacts with its targets by inhibiting the activity of these kinases . This inhibition can lead to changes in the cellular processes controlled by these kinases, potentially altering cell growth, differentiation, and apoptosis.
Result of Action
The molecular and cellular effects of 8-methoxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide’s action are likely related to its inhibition of kinases . By inhibiting these kinases, the compound can potentially alter cellular processes controlled by these kinases, such as cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
8-methoxy-N-(6-methylpyridin-2-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-5-3-8-14(18-10)19-16(20)12-9-11-6-4-7-13(22-2)15(11)23-17(12)21/h3-9H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOLMGWWKLVWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



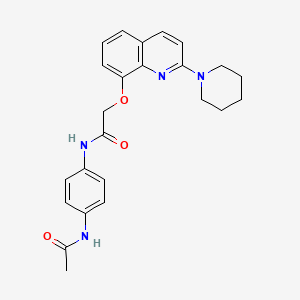
![4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine](/img/structure/B2718410.png)
![N-(4-methoxybenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718413.png)
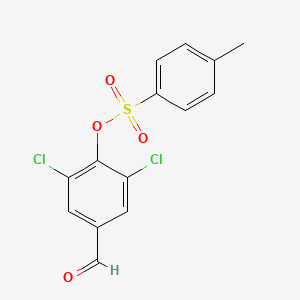
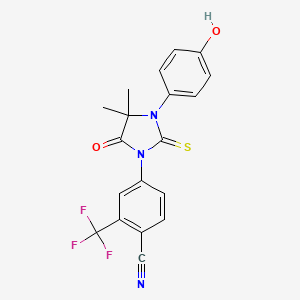


![4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2718422.png)
![methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate](/img/structure/B2718423.png)


![2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2718426.png)
![Ethyl 2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2718427.png)
